N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a dimethoxybenzene sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and cyclopropanation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, base catalysts (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used as a tool compound to investigate the mechanisms of action of various biological processes.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylfuran-2-carboxamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, tetrahydroquinoline core, and dimethoxybenzene sulfonamide group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-17-9-10-19(28-2)20(13-17)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJNGXJTLLLGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.